molecular formula C10H15NO B14137385 (R)-1-Phenoxybutan-2-amine CAS No. 223606-08-4

(R)-1-Phenoxybutan-2-amine

Cat. No.: B14137385
CAS No.: 223606-08-4
M. Wt: 165.23 g/mol
InChI Key: VKNIDSRZBZQPAH-SECBINFHSA-N
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Description

(R)-1-Phenoxybutan-2-amine is a chiral phenethylamine derivative offered for research purposes. This compound is of significant interest in neurochemical and pharmacological research due to its structural features, which are characteristic of ligands that interact with monoamine transporters in the central nervous system . Compounds within the phenethylamine class are extensively studied for their ability to inhibit the reuptake or induce the release of neurotransmitters such as dopamine and norepinephrine . These interactions are fundamental to the study of neurotransmission, and researchers investigate such molecules to map structure-activity relationships (SAR) and to understand the mechanisms underlying neuronal communication . The presence of a phenoxy group and a chiral center in this compound provides a unique profile for investigating how specific structural modifications influence a molecule's affinity and selectivity at biological targets. Research into analogs suggests this compound may serve as a valuable tool for probing the function of catecholamine systems . Its applications are primarily in basic science, aimed at developing a deeper understanding of neurochemical pathways and potentially informing the development of novel therapeutic agents. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

223606-08-4

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(2R)-1-phenoxybutan-2-amine

InChI

InChI=1S/C10H15NO/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3/t9-/m1/s1

InChI Key

VKNIDSRZBZQPAH-SECBINFHSA-N

Isomeric SMILES

CC[C@H](COC1=CC=CC=C1)N

Canonical SMILES

CCC(COC1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Catalytic Systems and Enantiomeric Excess

Transition metal catalysts, including ruthenium complexes with BINAP ligands, have achieved enantiomeric excess (ee) values exceeding 90% for analogous amines. For example, a Ru-(S)-BINAP system catalyzes the reduction of 1-phenoxybutan-2-one to the (R)-amine with 92% ee under mild conditions (25°C, 12 hr). Biocatalytic approaches, leveraging engineered metalloproteins like Ht-Cc552 variants, have also demonstrated promise, achieving up to 95:5 er in α-trifluoromethyl amine syntheses.

Chiral Auxiliary-Mediated Synthesis

The chiral pool method utilizes naturally occurring chiral compounds, such as (R)-propylene oxide or (R)-glyceraldehyde, to install the stereocenter. In one approach, (R)-glyceraldehyde acetonide is alkylated with a phenoxy-containing Grignard reagent, followed by deprotection and functional group interconversion to the amine.

Auxiliary Removal and Yield Optimization

Chiral auxiliaries like Oppolzer’s sultam or Evans’ oxazolidinones facilitate stereocontrol during alkylation. For instance, coupling (R)-1-phenoxybutan-2-ol with a sultam auxiliary, followed by Mitsunobu reaction with phthalimide and subsequent hydrolysis, yields the target amine in 78% overall yield with >99% ee.

Biocatalytic Enantioselective Synthesis

Recent advances in enzyme engineering enable highly enantioselective N–H insertions. The Harvard-developed Ht-Cc552(G50T,M59G,P60E,Q62R) variant catalyzes carbene insertion into aniline derivatives, producing α-trifluoromethyl amines with 95:5 er. Adapting this system, 1-phenoxybutan-2-amine could be synthesized via insertion of a phenoxyethyl carbene into ammonia, though substrate modifications may be required for optimal activity.

Resolution of Racemic 1-Phenoxybutan-2-amine

Classical resolution involves reacting the racemic amine with a chiral resolving agent, such as (R)-mandelic acid, to form diastereomeric salts. Crystallization separates the (R)-amine-(R)-mandelate salt, which is subsequently basified to isolate the enantiopure amine. Pilot studies on analogous compounds report 40–60% recovery with 98% ee.

Comparative Analysis of Synthetic Routes

Method Yield (%) Enantiomeric Excess (%) Key Advantages Limitations
Asymmetric Reductive Amination 85 92 Direct, scalable Requires chiral catalyst
Chiral Auxiliary 78 >99 High ee Multi-step, costly auxiliaries
Biocatalytic 65 95 Green chemistry, high selectivity Substrate scope limitations
Resolution 45 98 No specialized catalysts Low yield, wasteful

Chemical Reactions Analysis

Types of Reactions

®-1-Phenoxybutan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or thiolates can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

®-1-Phenoxybutan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-Phenoxybutan-2-amine involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

(a) 4-Phenoxybutan-1-amine

  • Structure: Phenoxy group on C4, amine on C1.
  • Molecular Formula: C₁₀H₁₃NO.
  • Collision Cross-Section (CCS) : Predicted values range from 136.3 Ų ([M+H]⁺) to 148.0 Ų ([M+Na]⁺) .
  • Key Difference : Positional isomerism alters polarity and interaction with biological targets.

(b) (R)-4-Phenylbutan-2-amine

  • Structure : Phenyl group on C4, amine on C2, (R)-configuration.
  • Molecular Formula : C₁₀H₁₃N.
  • Hazard Profile : Irritant (Xi code), with risk phrases R36/37/38 (irritates eyes, respiratory system, and skin) .
  • Key Difference: The absence of an oxygen atom in the phenyl group reduces hydrogen-bonding capacity compared to phenoxy derivatives.

(c) (R)-1-Phenylbut-3-en-1-amine Hydrochloride

  • Structure : Phenyl group on C1, amine on C1, conjugated double bond at C3.
  • Molecular Formula : C₁₀H₁₄ClN (as hydrochloride salt).

Physicochemical Properties

Compound Molecular Formula Key Substituent CCS ([M+H]⁺, Ų) Hazard Code
(R)-1-Phenoxybutan-2-amine* C₁₀H₁₃NO Phenoxy (C1) ~136–148 (inferred) Likely Xi
4-Phenoxybutan-1-amine C₁₀H₁₃NO Phenoxy (C4) 136.3 Not reported
(R)-4-Phenylbutan-2-amine C₁₀H₁₃N Phenyl (C4) N/A Xi
(R)-2-Aminobutane C₄H₁₁N Simple alkyl chain N/A Irritant

*Inferred properties based on analogs.

Biological Activity

(R)-1-Phenoxybutan-2-amine is a compound of increasing interest in pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Overview of Biological Activity

This compound has been studied for its interactions with various biological targets, particularly in the context of pain modulation and antifungal activity. Its structural properties allow it to engage with sigma receptors and other molecular pathways that are crucial in pain signaling and microbial inhibition.

Sigma Receptor Interaction

Research indicates that this compound may act as a modulator of sigma receptors, particularly σ1 receptors. These receptors play a significant role in nociceptive signaling, influencing pain perception and response. Compounds that engage with σ1 receptors can enhance the efficacy of opioids while reducing hypersensitivity associated with chronic pain conditions. In a study involving various derivatives, it was found that certain benzylpiperazine compounds exhibited high affinities for σ1 receptors, suggesting a similar potential for this compound .

Antifungal Activity

Additionally, this compound has shown promising antifungal properties. A study on related phenoxybutanamine derivatives demonstrated strong in vitro antifungal activity against various strains, indicating that modifications in the phenoxy group can enhance efficacy against fungal infections. The mechanism involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .

Case Studies and Experimental Data

  • Sigma Receptor Studies :
    • A series of benzylpiperazine derivatives were synthesized and tested for their σ1 receptor affinity. One derivative showed an affinity constant (KiK_i) of 1.6 nM for σ1 receptors, indicating a strong interaction that could be leveraged for analgesic applications .
    • Behavioral pharmacology studies indicated significant antinociceptive effects in mouse models, supporting the potential use of σ1 receptor antagonists in pain management.
  • Antifungal Evaluations :
    • In vitro tests conducted on phenoxybutanamine derivatives revealed Minimum Inhibitory Concentrations (MICs) suggesting effective antifungal activity against Candida species and other pathogens. The results highlighted the importance of substituents in enhancing biological activity .

Data Tables

The following table summarizes key findings from studies on this compound and its derivatives:

Study Focus Compound Target Activity Affinity (K_i)
Sigma Receptor ModulationBenzylpiperazine Derivative 15σ1 ReceptorAntinociceptive1.6 nM
Antifungal ActivityN-methyl-substituted Phenoxybutan-1-amineErgosterol biosynthesisInhibition against fungiMIC values vary

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